molecular formula C6H6O5S B1261185 2,6-Dihydroxybenzenesulfonic acid

2,6-Dihydroxybenzenesulfonic acid

Cat. No.: B1261185
M. Wt: 190.18 g/mol
InChI Key: ZZJVDYQPZOHNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dihydroxybenzenesulfonic acid (CAS RN: 17724-07-1) is a benzenesulfonic acid derivative of research interest, with the molecular formula C6H6O5S and an average mass of 190.169 Da . This compound belongs to the class of organic chemicals known as benzenesulfonic acids and derivatives, characterized by a sulfonic acid group bound to a benzene ring with two hydroxyl groups in the 2 and 6 (ortho) positions . Also known as γ-resorcylic acid sulfonic acid, its structural isomer 2,5-dihydroxybenzenesulfonic acid (dobesilic acid) is known to have salts with established vasoprotective and antihemorrhagic pharmaceutical applications . The specific research value of the 2,6-dihydroxy isomer lies in its potential as a building block in organic synthesis and for studying the structure-activity relationships of phenolic compounds. Research on dihydroxybenzoic acid isomers suggests that the position of hydroxyl groups on the aromatic ring is a critical factor influencing biological properties such as antioxidant activity, lipophilicity, and antimicrobial effects . This compound is provided as a high-purity material for laboratory research purposes only. It is strictly for use in controlled laboratory settings by qualified researchers. This compound is NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR PERSONAL USE.

Properties

Molecular Formula

C6H6O5S

Molecular Weight

190.18 g/mol

IUPAC Name

2,6-dihydroxybenzenesulfonic acid

InChI

InChI=1S/C6H6O5S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,7-8H,(H,9,10,11)

InChI Key

ZZJVDYQPZOHNIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Direct Salt Precipitation

  • Method : Treating the sulfonic acid with group I/II metal salts (e.g., potassium 2-ethylhexanoate) in solvents like ethyl acetate or n-heptane.
  • Example : Potassium 2,5-dihydroxybenzenesulfonate precipitates upon adding potassium 2-ethylhexanoate to a dichloromethane solution of the acid.

Amine Complexation

  • Method : Amines such as diethylamine or piperazine neutralize the sulfonic acid, forming stable ammonium salts.
  • Conditions : Reactions are conducted in ethyl acetate at 25–40°C, followed by filtration and drying.

Industrial-Scale Optimization

Scalable processes for sulfonated aromatics emphasize solvent recovery, yield optimization, and waste reduction. Key strategies include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.
  • Co-Solvent Systems : Mixtures of n-heptane and IPA improve phase separation during workup.
  • Crystallization Controls : Slow cooling (0.5°C/min) and seeded crystallization ensure uniform crystal size and purity >99%.

Analytical Characterization

Robust characterization ensures compliance with pharmaceutical or industrial standards:

  • Powder X-ray Diffraction (PXRD) : Distinctive peaks (e.g., 8.8°, 13.7°, 15.6° 2θ) confirm crystalline phases.
  • Thermogravimetric Analysis (TGA) : Decomposition profiles verify thermal stability up to 200°C.
  • ¹H/¹³C NMR : Aromatic proton signals at δ 6.8–7.2 ppm and sulfonate carbons at δ 170–175 ppm validate structure.

Q & A

Q. What are the key structural features of 2,6-Dihydroxybenzenesulfonic acid, and how do they influence its chemical reactivity?

  • The compound consists of a benzene ring with hydroxyl (-OH) groups at the 2- and 6-positions and a sulfonic acid (-SO3_3H) group. The ortho-dihydroxy configuration enhances acidity due to intramolecular hydrogen bonding, while the sulfonic acid group increases water solubility. These features facilitate applications in chelation, catalysis, and as intermediates in organic synthesis .

Q. What synthetic methods are commonly used to prepare this compound?

  • A primary route involves sulfonation of 1,2-dihydroxybenzene (catechol) using sulfuric acid or oleum under controlled temperatures (50–80°C) to minimize over-sulfonation. Alternative methods include diazotization of aniline derivatives followed by hydrolysis. Challenges include regioselectivity control and byproduct formation (e.g., disulfonated derivatives) .

Q. How is this compound characterized to confirm its structure and purity?

  • Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) identifies proton environments and substitution patterns. High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) using acetonitrile/water mobile phases resolves impurities. Mass spectrometry (MS) validates molecular weight, while titration quantifies sulfonic acid content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Key parameters include:
  • Temperature control : Maintaining 60–70°C during sulfonation reduces disulfonation byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and regioselectivity.
  • Purification : Recrystallization from ethanol-water mixtures removes inorganic salts, while activated carbon treatment reduces colored impurities .

Q. What are the challenges in differentiating this compound from its structural isomers (e.g., 2,5- or 3,4-isomers) analytically?

  • Isomeric differentiation relies on:
  • Chromatographic retention times : Reverse-phase HPLC with UV detection at 254 nm resolves positional isomers.
  • Spectroscopic techniques : 1^1H NMR chemical shifts for hydroxyl protons (e.g., 2,6-isomer: δ 10.2–10.8 ppm) differ due to hydrogen-bonding patterns.
  • X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystals .

Q. How do the physicochemical properties of this compound influence its biological interactions compared to other isomers?

  • The 2,6-isomer exhibits stronger chelation with metal ions (e.g., Fe3+^{3+}) due to its symmetrical dihydroxy-sulfonic acid arrangement, enhancing antioxidant activity. In contrast, the 2,5-isomer shows higher solubility in polar solvents, affecting its pharmacokinetic profile in drug formulations. Computational modeling (e.g., DFT) can predict binding affinities to biological targets .

Methodological Insights

Q. What strategies mitigate degradation of this compound during storage?

  • Store under inert atmospheres (N2_2 or Ar) at 4°C to prevent oxidation. Lyophilization stabilizes the compound for long-term storage, while buffered solutions (pH 4–6) minimize hydrolysis of the sulfonic acid group .

Q. How can this compound be functionalized for advanced material applications?

  • Electrophilic substitution : Nitration or halogenation at the 4-position introduces functional handles for polymer crosslinking.
  • Coordination chemistry : Complexation with transition metals (e.g., Cu2+^{2+}) produces catalysts for oxidation reactions.
  • Derivatization : Esterification of the sulfonic acid group enhances lipid solubility for membrane permeability studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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